Differential Inhibition of MRE11 Nuclease Functions: Exonuclease vs. Endonuclease Selectivity
Mirin and its analog PFM39 both inhibit MRE11 exonuclease activity, but neither inhibits endonuclease activity. In contrast, PFM01 selectively inhibits endonuclease activity without affecting exonuclease function [1]. This differential selectivity is critical for dissecting the distinct biological roles of each nuclease activity in DNA repair pathway choice.
| Evidence Dimension | Inhibition of MRE11 Exonuclease Activity (human MRN complex) |
|---|---|
| Target Compound Data | Blocks exonuclease activity; does not inhibit endonuclease activity |
| Comparator Or Baseline | PFM39: Blocks exonuclease activity; does not inhibit endonuclease activity. PFM01: Does not inhibit exonuclease activity; selectively inhibits endonuclease activity |
| Quantified Difference | Qualitative functional difference (binary: inhibitory vs. non-inhibitory) |
| Conditions | In vitro nuclease assays using purified human MRN complex and radiolabeled DNA substrates; inhibitor concentration 0.5 mM |
Why This Matters
This functional distinction dictates the specific repair pathway that will be disrupted, which is crucial for experiments designed to interrogate homologous recombination (HR) versus non-homologous end joining (NHEJ).
- [1] Shibata, A., Moiani, D., Arvai, A. S., Perry, J., Harding, S. M., Genois, M. M., ... & Tainer, J. A. (2014). DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities. Molecular Cell, 53(1), 7-18. View Source
